
Antiproliferative agent-34
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiproliferative agent-34 is a compound known for its ability to inhibit the proliferation of cancer cells. This compound has shown significant potential in the treatment of various types of cancer due to its ability to interfere with cell growth and division. It is a part of a broader class of compounds that are being studied for their anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-34 typically involves a series of chemical reactions that include cycloaddition, substitution, and condensation reactions. One common method involves the [2+2] cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Antiproliferative agent-34 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often studied for their potential use in cancer treatment and other medical applications.
Aplicaciones Científicas De Investigación
Antiproliferative agent-34 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antiproliferative activity and to develop new synthetic methods for similar compounds.
Biology: It is used in cell culture studies to investigate its effects on cell growth, division, and apoptosis.
Medicine: It is being studied for its potential use in cancer therapy, particularly in the treatment of cancers that are resistant to conventional therapies.
Industry: It is used in the development of new anticancer drugs and in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Antiproliferative agent-34 involves its interaction with specific molecular targets and pathways within the cell. It is known to inhibit the activity of certain enzymes and proteins that are essential for cell growth and division. This leads to the disruption of the cell cycle and the induction of apoptosis, or programmed cell death . The compound also affects various signaling pathways, including the MAPK, PI3K/Akt, and JAK/STAT pathways, which play crucial roles in cell proliferation and survival .
Comparación Con Compuestos Similares
Antiproliferative agent-34 is unique in its structure and mechanism of action compared to other similar compounds. Some of the similar compounds include:
Bisbenzazole derivatives: These compounds also exhibit significant antiproliferative activity but have different chemical structures and mechanisms of action.
Gold(I/III)-phosphine complexes: These compounds are known for their ability to induce apoptosis and inhibit thioredoxin reductase, but they differ in their chemical composition and targets.
Eugenol derivatives: These compounds have been modified synthetically to generate new anticancer agents, but they have different pharmacokinetic profiles and mechanisms of action.
This compound stands out due to its specific interactions with molecular targets and its ability to overcome resistance mechanisms in cancer cells.
Propiedades
Fórmula molecular |
C27H27N7O5 |
|---|---|
Peso molecular |
529.5 g/mol |
Nombre IUPAC |
N-[4-methoxy-3-[2-[2-(2-nitroimidazol-1-yl)ethoxy]ethoxy]phenyl]-4-(1-methylindol-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C27H27N7O5/c1-32-18-21(20-5-3-4-6-23(20)32)22-9-10-28-26(31-22)30-19-7-8-24(37-2)25(17-19)39-16-15-38-14-13-33-12-11-29-27(33)34(35)36/h3-12,17-18H,13-16H2,1-2H3,(H,28,30,31) |
Clave InChI |
KRHJQHMWPVTYCU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4)OC)OCCOCCN5C=CN=C5[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


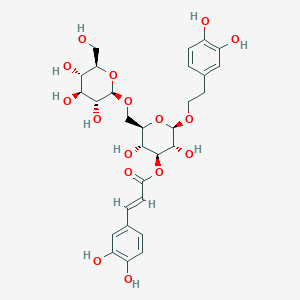
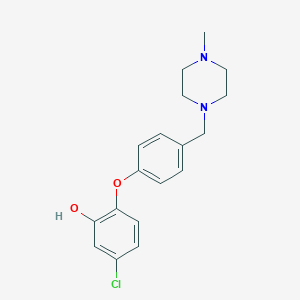

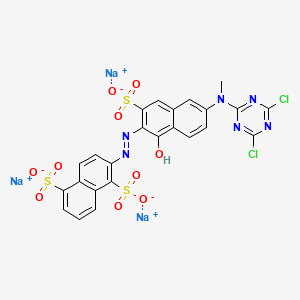
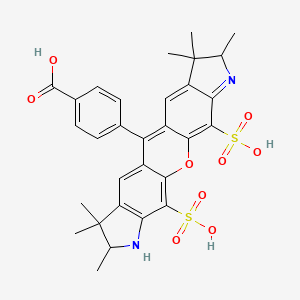
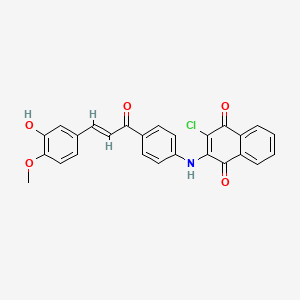
![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12373873.png)
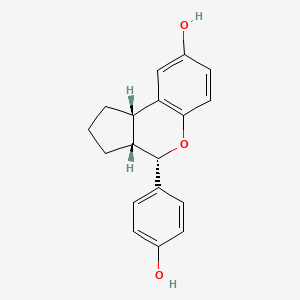

![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide](/img/structure/B12373884.png)
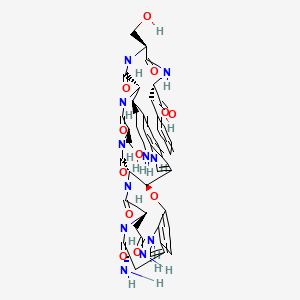
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12373912.png)


